molecular formula C21H20N2O5S B7741124 ETHYL 5-ACETYL-2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-ACETYL-2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B7741124
M. Wt: 412.5 g/mol
InChI Key: WIPHHLZJEZNZFR-XNTDXEJSSA-N
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Description

ETHYL 5-ACETYL-2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-ACETYL-2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-acetyl-2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-5-28-21(26)17-12(2)18(13(3)24)29-20(17)23-19(25)15(11-22)10-14-6-8-16(27-4)9-7-14/h6-10H,5H2,1-4H3,(H,23,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPHHLZJEZNZFR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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